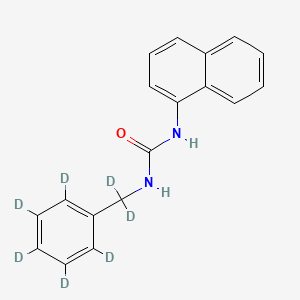
1-Benzyl-3-naphthalen-1-yl-urea-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-naphthalen-1-yl-urea-d7 is a deuterated analog of 1-Benzyl-3-naphthalen-1-yl-urea. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is often used in scientific research due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-naphthalen-1-yl-urea-d7 typically involves the deuteration of 1-Benzyl-3-naphthalen-1-yl-urea. The process begins with the preparation of the non-deuterated compound, which can be synthesized through a reaction between benzylamine and naphthalen-1-yl isocyanate. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, which can be achieved using deuterated reagents and solvents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of deuterated solvents and catalysts to facilitate the deuteration reaction. The final product is then purified using techniques such as chromatography to remove any impurities.
化学反应分析
Types of Reactions
1-Benzyl-3-naphthalen-1-yl-urea-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reagents that facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce naphthalen-1-yl-urea derivatives, while reduction reactions may yield benzylamine derivatives.
科学研究应用
1-Benzyl-3-naphthalen-1-yl-urea-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate the effects of deuterium incorporation on biological molecules and processes.
Medicine: Used in pharmaceutical research to develop deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the development of new materials and chemicals with enhanced stability and performance.
作用机制
The mechanism of action of 1-Benzyl-3-naphthalen-1-yl-urea-d7 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity, metabolic stability, and overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context of the research.
相似化合物的比较
1-Benzyl-3-naphthalen-1-yl-urea-d7 can be compared with other similar compounds, such as:
1-Benzyl-3-naphthalen-1-yl-urea: The non-deuterated analog, which has different physical and chemical properties due to the absence of deuterium.
Tideglusib: A compound used in the treatment of brain atrophy and movement disorders, which shares structural similarities with this compound.
The uniqueness of this compound lies in its deuterium incorporation, which can significantly alter its properties and applications compared to its non-deuterated analogs.
属性
分子式 |
C18H16N2O |
|---|---|
分子量 |
283.4 g/mol |
IUPAC 名称 |
1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C18H16N2O/c21-18(19-13-14-7-2-1-3-8-14)20-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2,(H2,19,20,21)/i1D,2D,3D,7D,8D,13D2 |
InChI 键 |
FWIZGBBRZIIRBG-DZFJQUJPSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])NC(=O)NC2=CC=CC3=CC=CC=C32)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12429420.png)
![Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12429421.png)
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate](/img/structure/B12429424.png)
![(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate](/img/structure/B12429427.png)
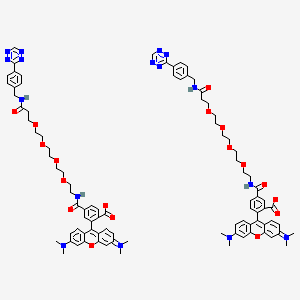
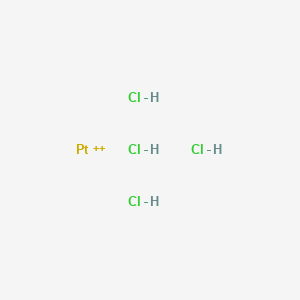

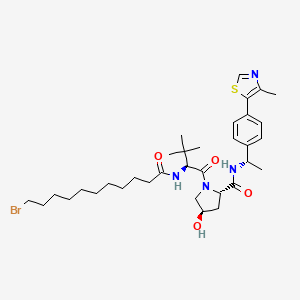
![3,4,5-Trimethoxyphenyl 6-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside](/img/structure/B12429479.png)
![(3E)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-bis(trideuteriomethyl)propan-1-amine oxide](/img/structure/B12429480.png)
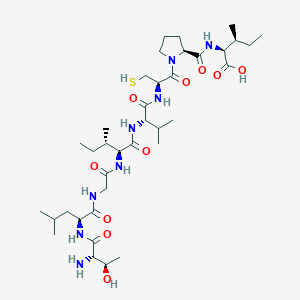
![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid](/img/structure/B12429488.png)
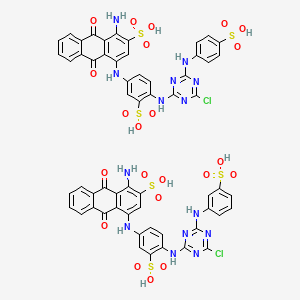
![(8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B12429511.png)
